Cas no 90557-39-4 (BENZENEACETONITRILE, 5-AMINO-2-METHOXY-)

BENZENEACETONITRILE, 5-AMINO-2-METHOXY- structure
90557-39-4 structure
商品名:BENZENEACETONITRILE, 5-AMINO-2-METHOXY-
CAS番号:90557-39-4
MF:C9H10N2O
メガワット:162.189
CID:3370953
PubChem ID:69077889

BENZENEACETONITRILE, 5-AMINO-2-METHOXY- 化学的及び物理的性質

名前と識別子

    • BENZENEACETONITRILE, 5-AMINO-2-METHOXY-
    • SCHEMBL4522555
    • 90557-39-4
    • DTXSID701291439
    • 5-Amino-2-methoxybenzeneacetonitrile
    • インチ: InChI=1S/C9H10N2O/c1-12-9-3-2-8(11)6-7(9)4-5-10/h2-3,6H,4,11H2,1H3
    • InChIKey: IYIKERYGJPPCRC-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 162.079312947Da
  • どういたいしつりょう: 162.079312947Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 59Ų

BENZENEACETONITRILE, 5-AMINO-2-METHOXY- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015001027-1g
5-Amino-2-methoxyphenylacetonitrile
90557-39-4 97%
1g
$1579.40 2023-08-31
Alichem
A015001027-500mg
5-Amino-2-methoxyphenylacetonitrile
90557-39-4 97%
500mg
$855.75 2023-08-31
Alichem
A015001027-250mg
5-Amino-2-methoxyphenylacetonitrile
90557-39-4 97%
250mg
$499.20 2023-08-31

BENZENEACETONITRILE, 5-AMINO-2-METHOXY- 関連文献

BENZENEACETONITRILE, 5-AMINO-2-METHOXY-に関する追加情報

BENZENEACETONITRILE, 5-AMINO-2-METHOXY- (CAS No. 90557-39-4)

Benzeneacetonitrile, 5-amino-2-methoxy-benzylidene (also referred to as BENZENEACETONITRILE, 5-AMINO-2-METHOXY) is a specialized organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the category of cyanides and nitriles, which are known for their diverse applications in chemistry and pharmacology. The CAS registry number 90557-39-4 uniquely identifies this substance, facilitating its tracking and referencing in scientific literature and databases.

Benzeneacetonitrile, 5-amino-2-methoxy-benzylidene is characterized by its unique structure, which includes a benzene ring substituted with an amino group at position 5 and a methoxy group at position 2. The molecule also features a nitrile group attached to the benzene ring via a methylene bridge, making it a versatile compound for various chemical reactions and biological applications.

Recent studies have highlighted the potential of this compound in anticancer drug development. Its structural features, particularly the presence of the nitrile group and the amino-methoxy substituents, make it an interesting candidate for exploring its effects on cell proliferation, apoptosis, and angiogenesis. Researchers have also investigated its role in modulating enzyme activity, including cytochrome P450 enzymes, which are critical in drug metabolism.

In the realm of neuroscience, this compound has shown promise as a potential agent for modulating neuronal signaling pathways. Its ability to interact with receptor systems such as GABA receptors and serotonin reuptake inhibitors suggests its potential in the treatment of neurological disorders like epilepsy and depression.

Furthermore, Benzeneacetonitrile, 5-amino-2-methoxy-benzylidene has been explored for its effects on inflammatory responses. Preclinical studies indicate that this compound may possess anti-inflammatory properties, making it a potential candidate for the development of therapies targeting inflammatory diseases such as arthritis and inflammatory bowel disease.

One of the key advantages of this compound is its selectivity profile. Its unique structure allows it to target specific molecular pathways without affecting others, which is crucial for minimizing off-target effects in drug development. This selectivity has been attributed to its ability to bind to specific receptor sites and enzyme pockets, as demonstrated by advanced techniques such as X-ray crystallography and molecular docking studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Benzeneacetonitrile, 5-amino-2-methoxy-benzylidene, making it more accessible for research purposes. Various reaction mechanisms and optimization strategies have been developed to enhance the yield and purity of this compound, ensuring its suitability for both in vitro and in vivo studies.

In conclusion, Benzeneacetonitrile, 5-amino-2-methoxy-benzylidene (CAS No. 90557-39-4) is a multifaceted compound with significant potential in the field of biomedical research. Its unique structure, coupled with its demonstrated effects on various biological pathways, positions it as a promising candidate for further exploration in drug development and disease treatment.

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